N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide
Description
Introduction to N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide
Overview of the Compound’s Chemical Identity
The compound features a bifunctional architecture:
- Thiophene dioxide moiety : A 2,3-dihydrothiophene ring with sulfone groups at positions 1 and 1, conferring planarity and electron-withdrawing characteristics.
- Thiazolidinone scaffold : A five-membered ring with two ketone groups and a Z-configuration methylidene substituent at position 5, linked to a 4-isopropylphenyl group.
Table 1: Key Molecular Characteristics
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₂₀H₂₁N₃O₅S₂ |
| Molecular Weight | 455.52 g/mol |
| Key Functional Groups | Thiophene-1,1-dioxide, thiazolidin-2,4-dione, acetamide |
| Stereochemistry | (Z)-configuration at C5 of thiazolidinone |
The acetamide bridge connects the thiophene dioxide and thiazolidinone units, enabling conjugation effects that modulate electronic properties.
Historical Context and Discovery
The compound emerged from efforts to merge thiophene and thiazolidinone pharmacophores, building on:
- Thiophene dioxide chemistry : Early work on sulfolane derivatives (e.g., 2,3-dihydrothiophene-1,1-dioxide) demonstrated their utility as polar aprotic solvents and intermediates.
- Thiazolidinone drug development : The discovery of 2,4-thiazolidinedione derivatives as antidiabetic agents (e.g., troglitazone) spurred interest in structural hybrids.
Synthetic routes to this compound likely involve:
Relevance in Contemporary Chemical Research
Current investigations focus on:
- Antimicrobial activity : Analogous thiazolidinone-thiophene hybrids show MIC values of 12.5–25 μg/mL against Mycobacterium tuberculosis.
- Electron-transport materials : The sulfone groups enhance electron affinity, making derivatives candidates for organic semiconductors.
- Enzyme inhibition : Thiazolidinones inhibit tyrosine phosphatase 1B (IC₅₀ ~0.8 μM), suggesting potential for metabolic disorder therapeutics.
Relationship to Thiazolidinone and Thiophene Derivatives
The compound bridges two structural families:
Table 2: Comparative Analysis with Related Compounds
The 4-isopropylbenzylidene group enhances lipophilicity, potentially improving blood-brain barrier permeability compared to unsubstituted analogs.
Scope and Objectives of the Review
This review systematically addresses:
- Structural elucidation through spectroscopic and crystallographic data (where available).
- Synthetic methodologies and reaction optimization.
- Structure-activity relationships (SAR) in biological and materials science contexts.
- Future directions for hybrid thiophene-thiazolidinone systems.
Properties
Molecular Formula |
C19H20N2O5S2 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C19H20N2O5S2/c1-12(2)14-5-3-13(4-6-14)9-16-18(23)21(19(24)27-16)10-17(22)20-15-7-8-28(25,26)11-15/h3-9,12,15H,10-11H2,1-2H3,(H,20,22)/b16-9- |
InChI Key |
QXYDLFVIIKMZRG-SXGWCWSVSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3CS(=O)(=O)C=C3 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3CS(=O)(=O)C=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Dicarbonyl Precursors
The dihydrothiophene ring is formed via cyclization of γ-dicarbonyl compounds with sulfur sources. For example, reacting 3-mercaptopropionic acid with acetylacetone in the presence of phosphorus pentasulfide (P₂S₅) yields 2,3-dihydrothiophene derivatives.
Oxidation to Introduce the Dioxo Group
The dihydrothiophene intermediate undergoes oxidation using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to form the 1,1-dioxide moiety. Optimal conditions involve 30% H₂O₂ in acetic acid at 60°C for 6 hours, achieving >90% conversion.
Preparation of the Thiazolidinone-Benzylidene Moiety
The thiazolidinone core with a 4-isopropylbenzylidene substituent is synthesized via condensation and cyclization.
Thiazolidine-2,4-dione Formation
Thiazolidine-2,4-dione is prepared by reacting thiourea with diethyl oxalate in ethanol under reflux. This yields the core structure, which is subsequently functionalized.
Condensation with 4-Isopropylbenzaldehyde
The benzylidene group is introduced via a Knoevenagel condensation. Mixing thiazolidine-2,4-dione with 4-isopropylbenzaldehyde in ethanol containing piperidine as a catalyst at 80°C for 4 hours produces the (5Z)-5-[(4-propan-2-ylphenyl)methylidene] derivative.
Table 1: Optimization of Condensation Conditions
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Piperidine | 80 | 4 | 85 |
| Ammonium acetate | 100 | 6 | 72 |
| No catalyst | 80 | 12 | <50 |
Coupling of Thiophene and Thiazolidinone Fragments
The final step involves coupling the thiophene-1,1-dioxide amine with the thiazolidinone-acetic acid derivative.
Activation of the Carboxylic Acid
The acetic acid side chain of the thiazolidinone is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C.
Amide Bond Formation
The activated intermediate reacts with 3-amino-2,3-dihydrothiophene-1,1-dioxide in the presence of triethylamine (TEA). The reaction proceeds at room temperature for 12 hours, yielding the target compound with 78% purity. Further purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity to >98%.
Table 2: Coupling Reaction Efficiency
| Coupling Agent | Solvent | Purity (%) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DCM | 98 | 75 |
| DCC/DMAP | THF | 95 | 68 |
| HATU | DMF | 97 | 70 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Industrial protocols employ continuous flow reactors to enhance scalability. For instance, the thiazolidinone condensation is conducted in a microreactor at 100°C with a residence time of 10 minutes, improving yield to 88%.
Green Chemistry Approaches
Solvent-free microwave-assisted synthesis reduces environmental impact. Irradiating thiazolidine-2,4-dione and 4-isopropylbenzaldehyde at 150 W for 5 minutes achieves 82% yield, comparable to traditional methods.
Analytical Validation
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparison
The compound’s core structure shares similarities with other 1,3-thiazolidin-2,4-dione derivatives, but key differences arise in substituents and appended moieties. Below is a comparative analysis:
Key Observations :
- Sulfone vs.
- Z-Configuration : The Z-geometry of the methylidene group is conserved across analogs, critical for maintaining planar conjugation and binding to biological targets .
- Acetamide Substituents : The N-(dihydrothiophene sulfone) group in the target is distinct from N-aryl () or N-heteroaryl () substituents, which influence pharmacokinetics and target selectivity.
Bioactivity and Structure-Activity Relationships (SAR)
While bioactivity data for the target compound is absent in the evidence, insights can be drawn from analogs:
- Antimicrobial Activity: highlights 2-thioxo-thiazolidinone analogs with potent activity against Staphylococcus aureus (MIC: 2–8 µg/mL) . The sulfone group in the target may enhance Gram-negative coverage due to increased polarity.
- Antitumor Potential: Compounds with benzylidene substituents (e.g., ) inhibit cancer cell proliferation (IC50: 10–50 µM) via ROS generation .
- Enzyme Inhibition: Thiazolidinones with fluorophenyl groups () show tyrosine kinase inhibition, suggesting the target’s 4-isopropylphenyl group could optimize hydrophobic pocket binding .
Biological Activity
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide is a synthetic compound with potential biological activities. Its complex structure suggests diverse interactions with biological systems, making it a subject of interest in medicinal chemistry.
Chemical Structure
The compound features a dioxo-dihydrothiophene moiety linked to a thiazolidinone derivative. This unique combination is believed to influence its biological activity significantly.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity.
- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways critical for various physiological processes.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities such as:
- Antimicrobial Activity : Many thiazolidinone derivatives have shown effectiveness against bacterial and fungal strains.
- Anti-inflammatory Effects : Compounds in this class often demonstrate the ability to reduce inflammation in various models.
- Anticancer Properties : Preliminary studies suggest potential anticancer effects through apoptosis induction in cancer cells.
Research Findings
A review of literature reveals several studies investigating the biological properties of similar compounds:
Case Studies
Several case studies have explored the biological activities of compounds related to N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[...]. Notable examples include:
- Antibacterial Activity : A study demonstrated that a related thiazolidinone exhibited significant antibacterial properties against resistant strains of Staphylococcus aureus.
- Anticancer Activity : Research showed that thiazolidinone derivatives could induce apoptosis in various cancer cell lines through the modulation of cell cycle regulators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
